Methyl 2-(3-aminocyclopentyl)acetate hydrochloride
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Overview
Description
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.67 g/mol . It is a hydrochloride salt form of methyl 2-(3-aminocyclopentyl)acetate, which is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminocyclopentyl)acetate hydrochloride typically involves the reaction of 3-aminocyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminocyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-aminocyclopentyl)acetate hydrochloride
- Methyl 2-(3-aminocyclohexyl)acetate hydrochloride
Uniqueness
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is unique due to its specific cyclopentyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2137637-94-4 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-(3-aminocyclopentyl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
WGBBEXISFMIDPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(C1)N.Cl |
Origin of Product |
United States |
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